3,5-Dichlorophenylboronic acid
Overview
Description
3,5-Dichlorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to off-white powder and its molecular formula is C6H5BCl2O2 .
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorophenylboronic acid has been analyzed using density functional harmonic calculations . There are three conformers for this molecule, with the most stable conformer being the ct form . The geometrical parameters and energies have been obtained for all three conformers from DFT (B3LYP) with 6-311++G (d,p) basis set calculations .Chemical Reactions Analysis
3,5-Dichlorophenylboronic acid is used in various chemical reactions. For example, it is used in trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .Physical And Chemical Properties Analysis
3,5-Dichlorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 351.7±52.0 °C at 760 mmHg, and a flash point of 166.5±30.7 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 2.79 .Scientific Research Applications
Catalytic Activity in Suzuki Cross-Coupling Reactions : It shows high catalytic activity in Suzuki cross-coupling reactions, particularly of aryl bromides with phenylboronic acid, and exhibits luminescence at 77 and 300 K (Kozlov et al., 2008).
Derivatization of Bifunctional Compounds : It serves as a selective reagent for derivatizing proximinal bifunctional compounds in research (Poole et al., 1978).
Synthesis of Aryltellurium Compounds : It is used in preparing aryltellurium compounds like diphenyl ditelluride and 3,5-dimethylphenyl 2′-nitrophenyl telluride (Clark et al., 2002).
Synthesis of Indole Derivatives : It promotes efficient synthesis of 3-substituted indole derivatives via the aza-Friedel–Crafts reaction at room temperature (Goswami et al., 2015).
Formation of Covalent Organic Frameworks : It is used in synthesized covalent organic frameworks, which exhibit high thermal stability, permanent porosity, and high surface areas (Côté et al., 2005).
Tumor-Homing Activity : Phenylboronic acid-decorated nanoparticles, including those using 3,5-Dichlorophenylboronic acid, enhance tumor-homing activity, improving tumor accumulation and antitumor effect (Wang et al., 2016).
Facilitation of Ribonucleoside Transport : It facilitates the transport of ribonucleosides in and out of liposomes, with varying effectiveness among different carriers (Westmark & Smith, 1996).
Synthesis of Diverse Structures : It is a building block for synthesizing various structures (Hergert et al., 2018).
Inhibiting Plant Growth : Studies have shown that 3,5-Dichlorophenylboronic acid reduces shoot growth in plants, though its effect is not due to competitive antagonism with endogenous auxin or gibberellins (Fird & Wain, 1971).
Structural and Spectroscopic Study : The molecule's most stable conformer is the ct form, and extensive studies have been conducted on its structure and spectroscopic properties (Ayyappan et al., 2010).
Drug Delivery and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials, including those with 3,5-Dichlorophenylboronic acid, are used in drug delivery systems and biosensors for diagnostic and therapeutic applications (Lan & Guo, 2019).
Experimental Oncology : Phenylboronic acid and its derivatives, such as 3,5-Dichlorophenylboronic acid, have shown promising antiproliferative and proapoptotic properties, with a cell cycle-specific mode of action in experimental oncology (Psurski et al., 2018).
Safety And Hazards
When handling 3,5-Dichlorophenylboronic acid, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of contact with skin or eyes, wash off immediately with soap and plenty of water . If symptoms persist, seek medical advice .
properties
IUPAC Name |
(3,5-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYRKAIKWFHQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370222 | |
Record name | 3,5-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenylboronic acid | |
CAS RN |
67492-50-6 | |
Record name | 3,5-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.